CDK9-IN-31 (dimaleate) is a small molecule inhibitor targeting cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional process and an important player in various cancers. This compound has gained attention due to its potential therapeutic applications, particularly in oncology, where CDK9's role in cell cycle regulation and transcriptional elongation makes it a promising target for cancer treatment. The compound is classified as a kinase inhibitor, specifically inhibiting the activity of CDK9, which is involved in the phosphorylation of the carboxyl-terminal domain of RNA polymerase II.
CDK9-IN-31 was developed through medicinal chemistry efforts aimed at creating selective inhibitors of CDK9. It belongs to a class of compounds that exhibit potent inhibitory activity against CDK9, thereby interfering with its function in cancer cell proliferation and survival. The molecular formula for CDK9-IN-31 is , with a molecular weight of approximately 737.22 g/mol .
The synthesis of CDK9-IN-31 involves several steps, including the formation of key intermediates through condensation reactions followed by cyclization to construct the macrocyclic core structure. Typically, these synthetic routes utilize various reagents and conditions to ensure high yield and purity. For instance, one method employs a macrocyclic framework that allows for functional group modifications to achieve the final compound.
The synthetic pathway can be summarized as follows:
For large-scale production, automated reactors and continuous flow systems may be employed to optimize reaction conditions, ensuring scalability and efficiency.
The molecular structure of CDK9-IN-31 features a complex arrangement that includes multiple rings and functional groups contributing to its inhibitory activity. The three-dimensional conformation plays a critical role in binding affinity and specificity towards CDK9.
Key structural features include:
The structural data can be represented using standard chemical notation, highlighting important interactions within the active site of CDK9.
CDK9-IN-31 undergoes various chemical reactions that are critical for its synthesis and functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled conditions to ensure selectivity.
CDK9-IN-31 exerts its pharmacological effect by binding to the active site of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II's carboxyl-terminal domain, leading to decreased transcriptional elongation and ultimately affecting gene expression related to cell cycle progression and survival.
The mechanism can be summarized as follows:
These properties make it suitable for laboratory use and potential therapeutic applications.
CDK9-IN-31 has significant potential in cancer research due to its ability to inhibit CDK9 activity. Its applications include:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1